2-Chloro-6-(trifluoromethyl)isonicotinamide
Description
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O/c8-5-2-3(6(12)14)1-4(13-5)7(9,10)11/h1-2H,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIZGUREJZRSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinamide typically involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with appropriate reagents to form the amide. One common method is the use of thionyl chloride to convert the acid to the corresponding acid chloride, followed by reaction with ammonia or an amine to form the amide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(trifluoromethyl)isonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide may be used.
Reducing Agents: For reduction reactions, agents like lithium aluminum hydride or sodium borohydride are common.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Synthesis
2-Chloro-6-(trifluoromethyl)isonicotinamide serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, facilitating the development of novel compounds in pharmaceutical research.
Synthetic Routes
The synthesis typically involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with reagents such as thionyl chloride to form the corresponding amide. This process can be optimized for yield and purity using continuous flow reactors and automated systems to enhance efficiency.
| Synthesis Method | Description |
|---|---|
| Chlorination and Trifluoromethylation | Involves chlorination of nicotinamide derivatives followed by trifluoromethylating agents under controlled conditions. |
| Amide Formation | Reaction of acid chlorides with ammonia or amines to yield the desired amide. |
Biological Research Applications
Enzyme Inhibition Studies
The compound is investigated for its role in enzyme inhibition, particularly in understanding protein-ligand interactions. Its structural features, including the trifluoromethyl group, enhance its binding affinity to specific biological targets, making it a candidate for drug development.
Antimicrobial and Anticancer Properties
Research has indicated potential antimicrobial and anticancer properties of this compound. Studies have explored its efficacy against various pathogens and cancer cell lines, suggesting that it may inhibit cellular growth through specific molecular pathways.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in manufacturing specialty chemicals and agrochemicals. Its chemical stability and reactivity make it suitable for producing compounds used in agriculture and other industrial applications.
Case Study: Anticancer Activity
A study conducted on the anticancer properties of this compound demonstrated significant inhibition of tumor growth in vitro. The compound was tested against several cancer cell lines, showing promising results that warrant further investigation into its therapeutic potential.
Case Study: Enzyme Inhibition
Research focusing on enzyme inhibition revealed that this compound effectively inhibited specific enzymes involved in metabolic pathways. This property suggests its utility in developing drugs targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethyl)isonicotinamide depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
2-Chloro-6-(trifluoromethyl)isonicotinonitrile (CAS 1196155-38-0)
- Structure : Replaces the amide group with a nitrile (-CN) at the 4-position.
- Molecular Weight : 206.55 g/mol.
- Properties : Higher lipophilicity due to the nitrile group, enhancing membrane permeability but reducing hydrogen-bonding capacity compared to the amide derivative.
- Applications : Primarily used as an intermediate in agrochemical synthesis, where the nitrile group facilitates further functionalization .
2-Chloro-6-(trifluoromethyl)pyridine (CAS 39890-95-4)
- Structure : Lacks the amide/nitrile group, retaining only the chloro and trifluoromethyl substituents.
- Molecular Weight : 181.54 g/mol.
- Properties: Increased volatility and lower polarity, making it suitable as a solvent or ligand in organometallic catalysis.
- Applications : Widely employed in the synthesis of pesticides and herbicides due to its stability under harsh conditions .
2-Chloro-6-(trifluoromethyl)isonicotinic Acid (CAS 796090-23-8)
- Structure : Features a carboxylic acid (-COOH) group at the 4-position.
- Molecular Weight : 225.55 g/mol.
- Properties: Enhanced solubility in polar solvents (e.g., water, methanol) due to the acidic group. The carboxylic acid enables salt formation, improving bioavailability in drug formulations.
- Applications: Key intermediate in API synthesis, particularly for nonsteroidal anti-inflammatory drugs (NSAIDs) .
N-Benzyl-2,6-dichloroisonicotinamide (CAS 182224-71-1)
- Structure : Substitutes the trifluoromethyl group with a second chloro group and adds a benzyl moiety to the amide nitrogen.
- Molecular Weight : 295.13 g/mol.
- Properties : Increased steric bulk from the benzyl group reduces metabolic degradation, extending half-life in biological systems.
2-Chloro-6-(trifluoromethyl)benzothiazole (CAS 159870-86-7)
- Structure : Replaces the pyridine ring with a benzothiazole heterocycle.
- Molecular Weight : 237.63 g/mol.
- Properties : The sulfur atom in the benzothiazole ring enhances π-stacking interactions, useful in material science.
- Applications : Utilized in organic electronics and as a corrosion inhibitor .
Structural and Functional Comparison Table
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| 2-Chloro-6-(trifluoromethyl)isonicotinamide | Not explicitly listed | ~208 (estimated) | Amide (-CONH₂) | Pharmaceuticals |
| 2-Chloro-6-(trifluoromethyl)isonicotinonitrile | 1196155-38-0 | 206.55 | Nitrile (-CN) | Agrochemical intermediates |
| 2-Chloro-6-(trifluoromethyl)pyridine | 39890-95-4 | 181.54 | None (base pyridine) | Pesticide synthesis |
| 2-Chloro-6-(trifluoromethyl)isonicotinic acid | 796090-23-8 | 225.55 | Carboxylic acid (-COOH) | API intermediates |
| N-Benzyl-2,6-dichloroisonicotinamide | 182224-71-1 | 295.13 | Benzylamide | Kinase inhibitors |
| 2-Chloro-6-(trifluoromethyl)benzothiazole | 159870-86-7 | 237.63 | Benzothiazole ring | Materials science |
Key Research Findings
- Reactivity Trends : The amide group in this compound enables nucleophilic substitutions, while the nitrile in its analog supports cyanation reactions .
- Biological Activity : Amide derivatives exhibit higher target binding affinity in drug discovery compared to pyridine bases due to hydrogen-bonding capabilities .
- Market Demand : Pyridine derivatives like 2-Chloro-6-(trifluoromethyl)pyridine dominate agrochemical markets, while benzothiazole variants are emerging in electronics .
Biological Activity
2-Chloro-6-(trifluoromethyl)isonicotinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Weight : 227.58 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating its efficacy against various bacterial strains revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Antifungal Activity
In vitro studies have also demonstrated that this compound possesses antifungal properties. For instance, it showed inhibitory effects against several strains of Candida:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Candida glabrata | 16 |
| Candida krusei | 32 |
The antifungal activity was particularly notable against fluconazole-resistant strains, indicating its potential as a therapeutic option in resistant infections .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. The compound may inhibit key enzymes involved in cell wall synthesis or disrupt membrane integrity, leading to cell death. Molecular docking studies have suggested potential binding sites on target proteins, enhancing our understanding of its mode of action .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with this compound showed a significant reduction in infection severity compared to those receiving standard treatment.
- Antifungal Resistance Study : Another study focused on the compound's effectiveness against resistant Candida species. The results indicated that it not only inhibited growth but also reduced biofilm formation, a critical factor in fungal pathogenicity.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound has a favorable safety profile. In animal studies, doses up to 100 mg/kg did not result in significant adverse effects, suggesting a wide therapeutic window . However, further studies are necessary to fully elucidate its long-term safety and potential side effects.
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-6-(trifluoromethyl)isonicotinamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves chlorination of a nicotinic acid precursor (e.g., using thionyl chloride or chlorine gas) under inert conditions to avoid side reactions. Key factors include:
- Temperature control : Maintaining 0–5°C during chlorination minimizes decomposition.
- Solvent selection : Tetrahydrofuran (THF) or dichloromethane enhances reagent solubility .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Reported yields range from 45–70%, depending on stoichiometric ratios of trifluoromethyl precursors .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions on the pyridine ring (e.g., chlorine at C2, trifluoromethyl at C6). F NMR confirms trifluoromethyl group integrity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 239.0) .
- X-ray Crystallography : Resolves stereochemical ambiguities, though crystallization may require slow evaporation from ethanol .
Q. How can preliminary bioactivity screening be designed for this compound?
- Methodological Answer :
- In vitro assays : Use enzyme inhibition models (e.g., kinase assays) with IC determination. Include positive controls (e.g., staurosporine) and negative controls (DMSO-only) .
- Cell viability tests : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Replicate experiments (n=3) to assess cytotoxicity .
Advanced Research Questions
Q. How can mechanistic insights into the reactivity of this compound be obtained?
- Methodological Answer :
- Kinetic studies : Monitor reaction intermediates via time-resolved FT-IR or HPLC to identify rate-limiting steps .
- Isotopic labeling : Use O-labeled water in hydrolysis experiments to trace oxygen incorporation in byproducts .
- Computational modeling : Density Functional Theory (DFT) calculates transition-state energies for chlorination or amidation steps .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-analysis : Systematically compare datasets using tools like PRISMA, controlling for variables (e.g., cell line heterogeneity, assay protocols) .
- Dose-response refinement : Test broader concentration ranges (0.1–500 µM) to identify non-linear effects .
- Structural validation : Re-synthesize batches with disputed activity and validate purity via HPLC-UV (>98%) .
Q. How can computational methods enhance SAR studies for this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., EGFR kinase). Validate with mutagenesis studies .
- QSAR modeling : Train models on derivatives with systematic substitutions (e.g., methyl, nitro groups) to predict bioactivity cliffs .
Q. What engineering challenges arise during scale-up synthesis, and how are they addressed?
- Methodological Answer :
- Process optimization : Transition from batch to flow chemistry improves heat dissipation during exothermic chlorination .
- Waste management : Implement solvent recovery systems (e.g., fractional distillation for THF reuse) to meet green chemistry metrics .
Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
